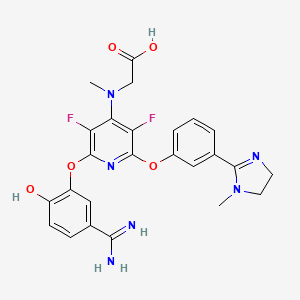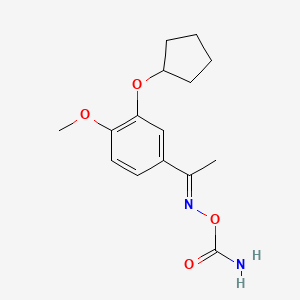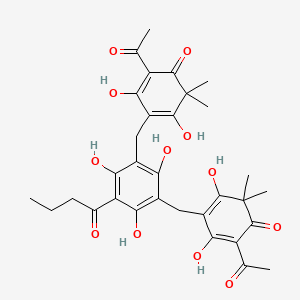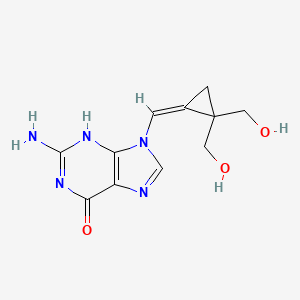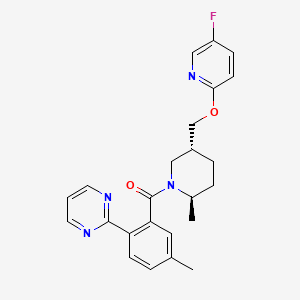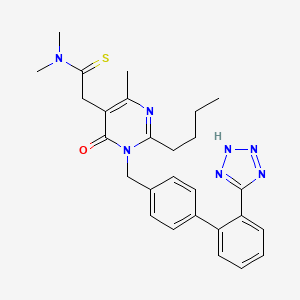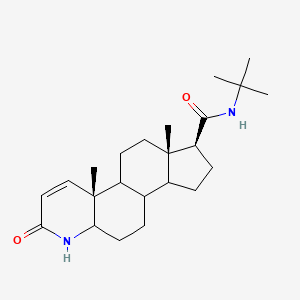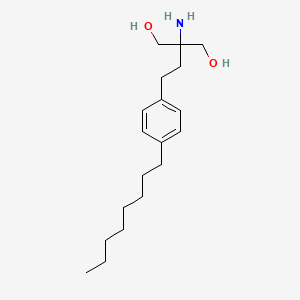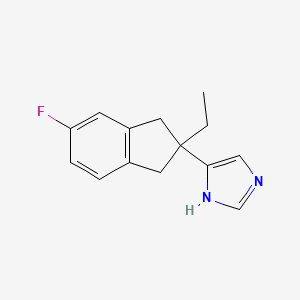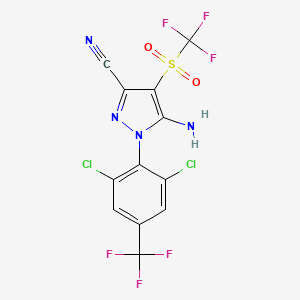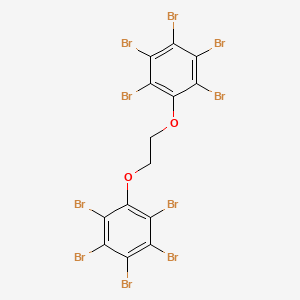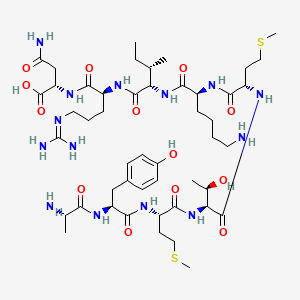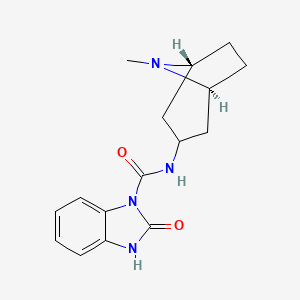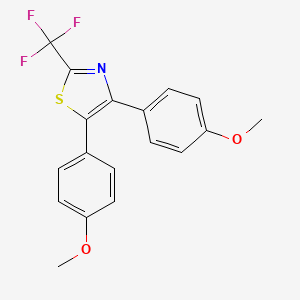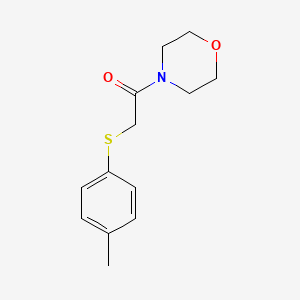
1-Morpholino-2-(p-tolylthio)ethanone
Vue d'ensemble
Description
1-Morpholino-2-(p-tolylthio)ethanone is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol . It is also known as FKBP12-IN-Q2 and is an inhibitor of FKBP12.
Synthesis Analysis
The synthesis of morpholino-based compounds often involves phosphoramidite chemistry . The synthesis of modified morpholino monomers can be performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .Molecular Structure Analysis
The molecular structure of 1-Morpholino-2-(p-tolylthio)ethanone consists of a morpholino ring attached to a 2-(p-tolylthio)ethanone group .Applications De Recherche Scientifique
Efficient Synthesis and Medicinal Chemistry Applications
- Synthesis of Pharmaceutical Compounds : Morpholine derivatives play a crucial role in the efficient synthesis of various pharmaceutical compounds. For example, morpholine derivatives have been utilized in the synthesis of NK(1) receptor antagonists, such as Aprepitant, which involves stereoselective processes and crystallization-induced diastereoselective transformations (Brands et al., 2003).
- Cancer Therapy Enhancement : Morpholine compounds have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), offering a new class of protein kinase inhibitor that targets a major DNA repair pathway, thereby enhancing the effectiveness of cancer treatments (Kashishian et al., 2003).
Catalysis and Organic Synthesis
- Catalytic Enantioselective Synthesis : Morpholine derivatives facilitate catalytic enantioselective synthesis of morpholinones, serving as important building blocks in organic synthesis and pharmacophore in medicinal chemistry (He et al., 2021).
Materials Science and Chemistry
- Anti-inflammatory Activity : Certain thiophene derivatives containing morpholine rings demonstrate significant anti-inflammatory activity, potentially leading to new anti-inflammatory agents (Helal et al., 2015).
- Ring-Opening Polymerization : Morpholine-stabilized cationic aluminum complexes show promising reactivity in the ring-opening polymerization of ε-caprolactone, indicating applications in polymer science (Plommer et al., 2019).
Antimicrobial and Antibacterial Activities
- Antibacterial Activity : Novel synthesized pyrazole derivatives containing morpholine have been studied for their antibacterial activity, showing potential as antimicrobial agents (Khumar et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-11-2-4-12(5-3-11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTALQRPWNSLNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-2-(p-tolylthio)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



